molecular formula C17H28N6O3 B2594217 8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 838898-77-4

8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2594217
CAS No.: 838898-77-4
M. Wt: 364.45
InChI Key: VJPYWGVWCPVAAF-UHFFFAOYSA-N
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Description

This compound belongs to the purine-2,6-dione class, characterized by a xanthine-derived core structure with modifications at the 7- and 8-positions. Key structural features include:

  • 7-position: A 2-methoxyethyl group, contributing moderate hydrophilicity and flexibility.
  • 8-position: A 4-ethylpiperazinylmethyl moiety, which enhances interaction with biological targets such as adenosine or adrenergic receptors due to its basic nitrogen atoms .
  • 1- and 3-positions: Methyl groups that stabilize the purine ring and influence metabolic stability.

Its molecular formula is C₂₀H₃₁N₇O₄, with an average molecular weight of 433.51 g/mol (calculated from structural analogs in ).

Properties

IUPAC Name

8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N6O3/c1-5-21-6-8-22(9-7-21)12-13-18-15-14(23(13)10-11-26-4)16(24)20(3)17(25)19(15)2/h5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPYWGVWCPVAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=NC3=C(N2CCOC)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the ethylpiperazine and methoxyethyl groups through nucleophilic substitution reactions. Common reagents used in these steps include alkyl halides, piperazine derivatives, and methoxyethyl halides. The reaction conditions often require controlled temperatures, solvents like dimethylformamide or dichloromethane, and catalysts such as potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same fundamental steps as the laboratory synthesis but optimized for large-scale production. This includes the use of automated systems for precise control of reaction parameters and the implementation of purification techniques like crystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of cancer cell proliferation or modulation of neurotransmitter release in neurological disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s pharmacological and physicochemical properties are shaped by substitutions at the 7- and 8-positions. Below is a systematic comparison with analogs:

Substituent Variations at the 7-Position

Compound Name 7-Position Substituent Key Properties/Biological Effects References
Target Compound 2-Methoxyethyl Balanced hydrophilicity; potential CNS activity due to methoxy group
7-(3-Phenylpropyl) analog 3-Phenylpropyl Increased lipophilicity; possible enhanced blood-brain barrier penetration
7-(2-Hydroxy-3-piperazinopropyl) derivatives Hydroxy-piperazinopropyl Strong antiarrhythmic activity (ED₅₀ = 54.9) and α-adrenoreceptor affinity (Ki = 0.225–1.400 µM)
7-(3-Methylbutyl) analog 3-Methylbutyl Higher steric bulk; reduced solubility but improved metabolic stability

Substituent Variations at the 8-Position

Compound Name 8-Position Substituent Key Properties/Biological Effects References
Target Compound 4-Ethylpiperazinylmethyl Moderate receptor affinity; balanced pharmacokinetics
8-(4-(2-Hydroxyethyl)piperazinyl) analog 4-(2-Hydroxyethyl)piperazinyl Enhanced solubility due to hydroxyl group; weaker α-adrenoreceptor binding
8-(4-Phenylpiperazinyl) analog 4-Phenylpiperazinyl Increased α₁-adrenoreceptor affinity (Ki < 0.5 µM) due to aromatic interactions
8-Mercapto derivatives Mercapto (-SH) High reactivity; potential for disulfide bond formation in vivo
8-Nitro/Chloro analogs Nitro (-NO₂) or Chloro (-Cl) Electron-withdrawing effects; altered metabolic pathways (e.g., CYP450 interactions)

Physicochemical and Spectroscopic Data

Property Target Compound 7-(3-Phenylpropyl) Analog 8-(4-(2-Hydroxyethyl)piperazinyl) Analog
Molecular Weight 433.51 g/mol 491.60 g/mol 447.52 g/mol
LogP (Predicted) 1.8–2.2 3.5–3.8 1.2–1.6
Solubility (Water) Moderate (0.1–1 mg/mL) Low (<0.01 mg/mL) High (>5 mg/mL)
FTIR Peaks C=O (1697 cm⁻¹), N-H (3344 cm⁻¹) C=O (1700 cm⁻¹), C-Cl (744 cm⁻¹) O-H (3400 cm⁻¹), C-O (1100 cm⁻¹)

Biological Activity

8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential pharmacological properties. The compound's structure suggests various biological activities, particularly in relation to cellular signaling and enzyme interactions.

The compound has the following chemical characteristics:

PropertyData
Molecular FormulaC21H36N6O2
Molecular Weight404.5 g/mol
IUPAC Name8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione
SolubilitySoluble in organic solvents; limited solubility in water
AppearanceSolid

The biological activity of this compound is primarily linked to its interaction with biological macromolecules, particularly enzymes and receptors involved in various signaling pathways. The purine core is crucial for binding to these targets, which can modulate cellular functions.

Potential Pathways

Research indicates that similar compounds may interact with pathways such as:

  • Wnt Signaling Pathway : Involved in cell proliferation and differentiation.
  • Dipeptidyl Peptidase (DPP) Inhibition : Suggests potential benefits in metabolic disorders like diabetes.

Pharmacological Applications

Several studies have explored the pharmacological applications of compounds with similar structures. For instance:

  • Anticancer Activity : Compounds structurally related to purines have shown promise in inhibiting cancer cell growth by interfering with nucleotide synthesis.
  • Neuroprotective Effects : Some derivatives have been investigated for their ability to inhibit acetylcholinesterase, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease .

Case Studies

A notable case study involves the evaluation of piperazine derivatives as acetylcholinesterase inhibitors. Virtual screening and molecular docking studies revealed that certain piperazine compounds effectively bind at the enzyme's active sites, indicating potential as therapeutic agents for cognitive disorders .

Toxicity and Safety Profile

While specific toxicity data for this compound is limited, general safety profiles of similar piperazine derivatives suggest a need for careful evaluation during drug development. Adherence to Lipinski's Rule of Five is often used to predict the pharmacokinetics of these compounds.

Q & A

Q. Table 1. Comparative Bioactivity of Structural Analogs

Compound ID7-SubstituentPiperazine GroupIC₅₀ (nM) for PDE10AReference
Target Compound2-Methoxyethyl4-Ethyl320 ± 45
Analog APentyl4-Methyl650 ± 90
Analog BHexyl4-Ethyl280 ± 35

Q. Table 2. Synthetic Yield Optimization

Reaction StepSolventTemp (°C)Yield (%)Purity (%)
Piperazine CouplingDMF605296
AlkylationTHF406898

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